![molecular formula C16H19NO B14652040 4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline CAS No. 53039-60-4](/img/structure/B14652040.png)
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline can be synthesized via the reduction of Schiff bases. The typical synthetic route involves the reaction of 4-methoxybenzaldehyde with N,N-dimethylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. One such method is the catalytic hydrogenation of the corresponding Schiff base using a palladium catalyst. This method allows for the production of the compound in larger quantities with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both a methoxy group and a dimethylaniline moiety. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
53039-60-4 |
|---|---|
Formule moléculaire |
C16H19NO |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19NO/c1-17(2)15-8-4-13(5-9-15)12-14-6-10-16(18-3)11-7-14/h4-11H,12H2,1-3H3 |
Clé InChI |
JWOLDPBVODTLBN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


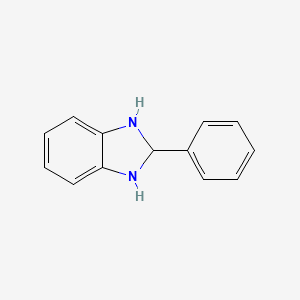

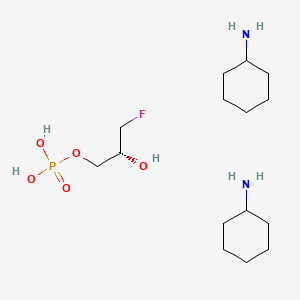
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
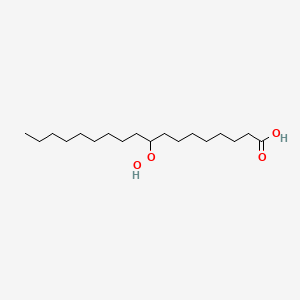
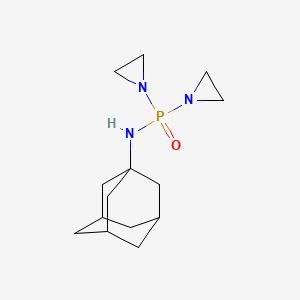
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

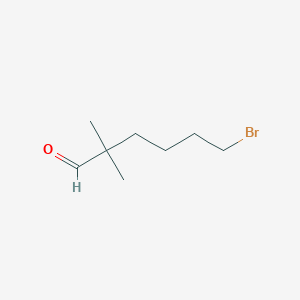

![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
